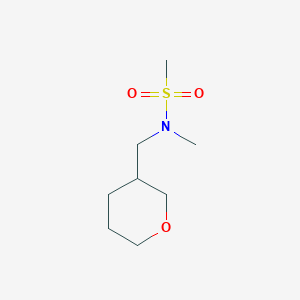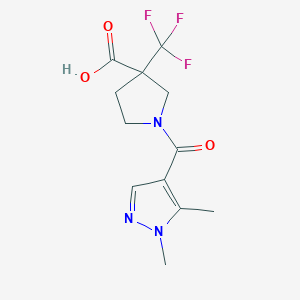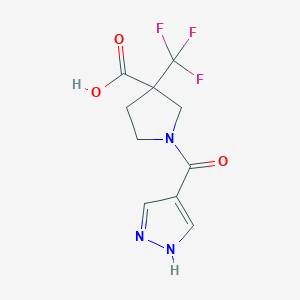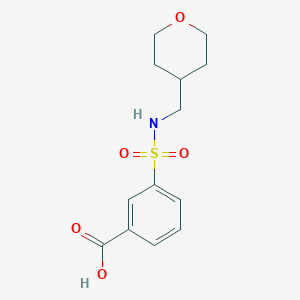
N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). It is a small molecule that has shown promising results in the treatment of various types of cancer.
Mecanismo De Acción
MS-275 inhibits N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide, which are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. By inhibiting N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide, MS-275 increases histone acetylation, leading to chromatin relaxation and gene expression. This results in the upregulation of tumor suppressor genes and the downregulation of oncogenes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MS-275 has been shown to have several biochemical and physiological effects. It induces G1 and G2/M cell cycle arrest, leading to the inhibition of cancer cell proliferation. It also induces apoptosis by activating caspases and the mitochondrial pathway. MS-275 has been shown to inhibit angiogenesis, which is the formation of new blood vessels, by downregulating vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Additionally, MS-275 has been shown to modulate the immune system by increasing the expression of major histocompatibility complex (MHC) class I and II molecules and enhancing T-cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MS-275 has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an effective tool for studying the mechanism of action of HDAC inhibitors. It is also highly selective for N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide, making it a useful tool for studying the role of specific HDAC isoforms in cancer. However, MS-275 has some limitations. It has low solubility in water, making it difficult to administer in vivo. It also has a short half-life, which may limit its efficacy in long-term studies.
Direcciones Futuras
There are several future directions for MS-275 research. One direction is to study its efficacy in combination with other anticancer agents, such as immunotherapies and targeted therapies. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of MS-275. Additionally, MS-275 could be used as a tool to study the role of N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide in other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, further studies are needed to optimize the dosing and administration of MS-275 for maximum efficacy in cancer treatment.
Métodos De Síntesis
MS-275 can be synthesized by reacting N-methyl-3-(sulfonylmethyl)aniline with 3-bromooxane in the presence of a palladium catalyst. The resulting product is then treated with methyl iodide to obtain MS-275. The synthesis method is well-documented in the literature, and the purity of the compound can be confirmed by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Aplicaciones Científicas De Investigación
MS-275 has been extensively studied for its anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer. MS-275 has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-9(13(2,10)11)6-8-4-3-5-12-7-8/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXYWLQDDLAWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)

![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)
![1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7576974.png)
![3-[1-Benzothiophen-3-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7576982.png)
![N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)

![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)


![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)
